

tetracaine HCl emergency trauma care wound management

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Compound Focus: Tetracaine Hydrochloride

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Introduction and Clinical Pharmacology

Tetracaine hydrochloride is an **amino-ester local anesthetic** with potent sodium channel blocking activity [1]. Its high lipid solubility (relative value of 80) contributes to its significant anesthetic potency, while its ester structure renders it susceptible to metabolism by plasma pseudocholinesterase into para-aminobenzoic acid (PABA) and an alcohol derivative [1].

The pharmacokinetic profile of tetracaine is characterized by a **moderate pKa of 8.46**, which influences the proportion of unionized drug available to cross lipid membranes at physiological pH. Tetracaine exhibits a **rapid onset of action**, particularly in ophthalmic applications where effects begin within 30 seconds, and a **prolonged duration** of anesthesia ranging from 15 minutes for topical ocular use to 200 minutes or longer for spinal anesthesia [1] [2]. Its protein binding is approximately 75%, contributing to its sustained activity [1].

Clinical Applications and Formulations

FDA-Approved Indications

- **Topical Ophthalmic Anesthesia:** Tetracaine is indicated for short procedures on the surface of the eye, such as tonometry, foreign body removal, and suture removal. The typical dose is 1-2 drops of a 0.5% solution instilled into the eye(s) prior to the procedure [1] [3].
- **Spinal Anesthesia:** As an injectable formulation, tetracaine provides surgical anesthesia for prolonged procedures. Dosing is segmental, typically ranging from 5 mg for perineal procedures to 15-20 mg for anesthesia up to the costal margin [1] [3].

Off-Label and Emergency Care Applications

- **Corneal Abrasion Pain Management:** Emerging evidence supports the short-term (24-hour) use of topical tetracaine for pain control in simple corneal abrasions. Studies demonstrate significant pain reduction without delayed healing or serious complications, though contact lens wearers and those with ocular infection are excluded [1] [4].
- **Topical Anesthesia for Laceration Repair (TAC and LAT):** Tetracaine has been used in compounded topical formulations.
 - **TAC:** A solution containing Tetracaine, Adrenaline (epinephrine), and Cocaine, used for anesthesia and vasoconstriction in superficial lacerations, particularly on the head and neck [5] [6].
 - **LAT:** A modified solution with Lidocaine, Adrenaline, and Tetracaine, developed to avoid cocaine-related toxicity and regulatory issues [5].
- **Topical Analgesia for Superficial Procedures:** Tetracaine is used in combination with lidocaine in peelable creams for procedures like laser therapy, tattoo removal, and dermal filler injections, providing effective dermal anesthesia [1].

Dosing and Administration Protocols

Table 1: Tetracaine HCl Dosing Guidelines for Emergency and Trauma Care

Application	Formulation & Concentration	Dosing Protocol	Maximum Dose & Duration
Ophthalmic Anesthesia (Brief)	0.5% solution [1]	1-2 drops in affected eye(s) prior to procedure [1]	1-3 doses for procedure [1]
Corneal Abrasion Pain	0.5% or 1% solution [4]	1-2 drops every 30 minutes as needed for pain [1] [4]	24-hour supply; monitor for re-check [4]

Application	Formulation & Concentration	Dosing Protocol	Maximum Dose & Duration
Spinal Anesthesia	1% injection [3]	5-20 mg based on surgical site; inject at 1 mL/5 sec [3]	Doses >15 mg rarely required [3]
Topical Use (TAC/LAT)	Compounded solution [5] [6]	Apply to wound surface on saturated gauze	Not specified; use minimal effective volume

Safety and Toxicity Management

Tetracaine is among the most potent and potentially toxic local anesthetics, requiring vigilant safety protocols [5].

- **Systemic Toxicity:**
 - **CNS Effects:** Initial manifestations include circumoral numbness, tinnitus, blurred vision, and dizziness, which can progress to tremors, seizures, coma, and respiratory arrest [1] [3].
 - **Cardiovascular Effects:** Toxicity can cause myocardial depression, hypotension, bradycardia, and potentially cardiac arrest [1] [3].
 - **Dosing:** The maximum recommended dose is **1-3 mg/kg** based on actual body weight. Absorption varies by site, with higher risk from mucous membranes and vascular areas [1].
- **Methemoglobinemia:** Cases have been reported with local anesthetic use. Risk is increased in patients with glucose-6-phosphate dehydrogenase deficiency, infants under 6 months, and with concurrent use of other oxidizing drugs. Treatment may require methylene blue [3].
- **Allergic Reactions:** Ester anesthetics are associated with a higher incidence of allergic reactions due to PABA metabolites. Tetracaine is contraindicated in patients with hypersensitivity to ester anesthetics or PABA derivatives [1] [3].
- **Special Populations:**
 - **Hepatic Impairment/Pseudocholinesterase Deficiency:** Use with caution due to reduced metabolic capacity [1].

- **Pediatric, Geriatric, and Debilitated Patients:** Use reduced doses commensurate with weight and physical status [3].

Experimental Protocols for Research and Development

Protocol 1: Cytotoxicity and Cell Viability Assay

This protocol assesses tetracaine's cytotoxic effects, relevant for both safety profiling and investigating anti-cancer properties [7] [8].

- **Cell Culture:** Use relevant cell lines (e.g., RAW 264.7 macrophages, A375 melanoma cells). Culture in appropriate media with 10% FBS and 1% antibiotics at 37°C with 5% CO₂ [7] [8].
- **Drug Treatment:** Prepare tetracaine HCl stock solution. Treat cells with a concentration range (e.g., 100-400 µM) for 24 hours [8].
- **Viability Assessment:** Perform Cell Counting Kit-8 (CCK-8) assay. Add CCK-8 reagent to wells, incubate for 1-4 hours, and measure absorbance at 450 nm. Calculate cell viability percentage relative to untreated controls [8].
- **Lactate Dehydrogenase (LDH) Release:** Use culture supernatant to quantify LDH release, a marker of cell membrane damage, via an ELISA kit according to manufacturer instructions [8].

Protocol 2: In Vitro Drug Release and Transdermal Diffusion

This methodology evaluates the release kinetics and permeation of tetracaine from topical formulations [9].

- **Franz Diffusion Cell Setup:** Use a vertical Franz diffusion cell with a synthetic membrane or excised abdominal rat skin separating donor and receptor compartments [9].
- **Receptor Phase:** Fill receptor compartment with phosphate buffer (pH 7.4), maintained at 37±0.5°C with constant stirring [9].
- **Application:** Place a known area of the tetracaine formulation (e.g., transdermal film or gel) on the membrane in the donor compartment [9].
- **Sampling:** Withdraw 1 mL samples from the receptor port at predetermined intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 h), replacing with an equal volume of fresh buffer [9].
- **Analysis:** Quantify tetracaine concentration in samples using UV spectrophotometry at 310 nm or HPLC. Calculate cumulative drug release over time [9].

Protocol 3: In Vivo Analgesic Efficacy

These models assess the analgesic effectiveness of tetracaine formulations in live animals [9].

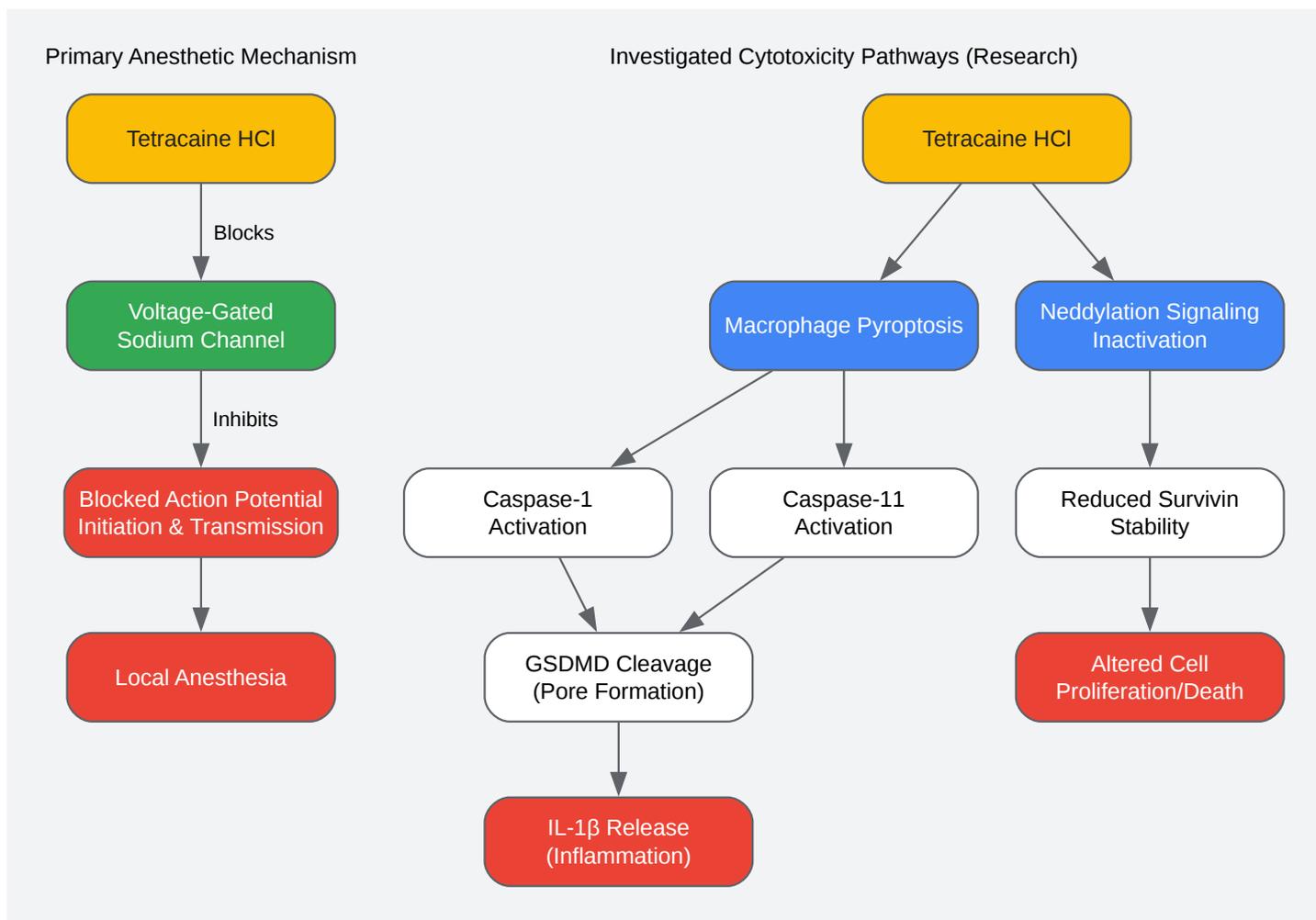
- **Hot-Plate Test:**

- **Animals:** Use male Wistar rats (150-225 g). Apply formulation to shaved dorsal skin at a specific dose (e.g., 1.0 mg/kg) 30 minutes prior to testing.
- **Procedure:** Place rats on a hot plate maintained at $55\pm 1^\circ\text{C}$. Record the reaction time (e.g., licking forepaws or jumping) as the endpoint.
- **Measurement:** Record reaction times at various intervals post-application. Determine maximum response, time of maximum response, and duration of action [9].

- **Acetic Acid-Induced Writhing Test:**

- **Treatment:** Administer tetracaine formulation (test), control, and standard analgesic to different groups of rats.
- **Induction:** Inject 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally 10 hours post-treatment.
- **Measurement:** Count the number of writhes (characteristic abdominal contractions) in each group over a specified period. Calculate the percentage inhibition of writhes compared to the control group [9].

The following diagram illustrates the cellular mechanism of action of tetracaine HCl and its investigated signaling pathways in cytotoxicity:



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Conclusion and Future Directions

Tetracaine HCl remains a valuable agent in emergency trauma care due to its rapid onset and potent anesthetic effect. Current clinical applications are well-established, particularly in ophthalmic and topical anesthesia. Emerging research points to potential novel applications and a deeper understanding of its cellular effects, including anti-tumor activity and modulation of specific cell death pathways like pyroptosis [7] [8]. Future efforts in drug development should focus on optimizing delivery systems to enhance safety margins and exploring the therapeutic potential of its newly discovered signaling interactions.

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